molecular formula C8H9NO2S B15054118 5-Methyl-2-thioxopyridin-1(2H)-yl acetate

5-Methyl-2-thioxopyridin-1(2H)-yl acetate

Cat. No.: B15054118
M. Wt: 183.23 g/mol
InChI Key: BXCCSGNXFFRTHK-UHFFFAOYSA-N
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Description

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: is an organic compound that belongs to the class of thioxopyridines These compounds are characterized by the presence of a sulfur atom in the pyridine ring, which can significantly alter their chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thioxopyridin-1(2H)-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and thioacetic acid.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-thioxopyridin-1(2H)-yl acetate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thioxopyridin-1(2H)-yl acetate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: can be compared with other thioxopyridine derivatives to highlight its unique properties:

    Similar Compounds: 2-Thioxopyridine, 5-Methyl-2-thioxopyridine, 2-Thioxopyridin-1-yl acetate.

Biological Activity

5-Methyl-2-thioxopyridin-1(2H)-yl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.

  • Molecular Formula : C8H9N1O2S1
  • Molecular Weight : 185.23 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial and fungal strains, demonstrating effectiveness comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
Candida albicans1630

These results suggest that the compound could be further developed into an effective antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in cancer cells such as HeLa and MCF-7.

Case Study: Cytotoxicity on HeLa Cells

A study assessed the cytotoxic effects of varying concentrations of this compound on HeLa cells using the MTT assay. The results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.

Table 2: Cytotoxic Effects on HeLa Cells

Concentration (µM)Cell Viability (%)
0100
1085
2065
5040
10015

The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity.

3. Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Notably, it has been studied for its effects on enzymes related to cancer progression and hormone regulation.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Aromatase12
5α-Reductase8

These findings suggest that the compound may play a role in therapeutic strategies targeting hormone-dependent cancers.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Binding to Enzymes : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.
  • Cellular Uptake : Its lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(5-methyl-2-sulfanylidenepyridin-1-yl) acetate

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-8(12)9(5-6)11-7(2)10/h3-5H,1-2H3

InChI Key

BXCCSGNXFFRTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)C=C1)OC(=O)C

Origin of Product

United States

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